Avermectin B2a aglycone

CAS No.:

Cat. No.: VC1875992

Molecular Formula: C34H50O9

Molecular Weight: 602.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H50O9 |

|---|---|

| Molecular Weight | 602.8 g/mol |

| IUPAC Name | (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

| Standard InChI | InChI=1S/C34H50O9/c1-7-18(2)30-22(6)27(35)16-33(43-30)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-29(37)21(5)13-26(32(38)41-25)34(23,31)39/h8-11,13,18-19,22,24-31,35-37,39H,7,12,14-17H2,1-6H3/b9-8+,20-11+,23-10+/t18?,19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

| Standard InChI Key | OHOQCCGOWLRCOH-BWHVHRGVSA-N |

| Isomeric SMILES | CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)O)C |

| Canonical SMILES | CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)O)C |

Introduction

Chemical Properties and Structure

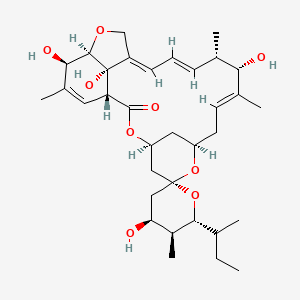

Avermectin B2a aglycone (PubChem CID: 11953982) is characterized by its complex molecular structure as a macrocyclic lactone lacking the oleandrose sugar moieties found in complete avermectin molecules. It possesses several distinct chemical characteristics that contribute to its importance in avermectin biosynthesis.

Molecular Identity and Basic Properties

The compound is classified as a spiroketal containing tertiary and secondary allylic alcohols within a macrocyclic lactone framework . Its core structure represents the aglycone portion of avermectin B2a, which serves as the foundation for subsequent glycosylation in the complete biosynthetic pathway.

Table 1: Basic Chemical Properties of Avermectin B2a Aglycone

| Property | Value |

|---|---|

| Molecular Formula | C34H50O9 |

| Molecular Weight | 602.8 g/mol |

| Physical State | White powder |

| Solubility | Soluble in chloroform, acetone, methanol; Insoluble in water |

| CAS Number | Not specified in data |

| PubChem CID | 11953982 |

Structural Features and Identifiers

The IUPAC name for Avermectin B2a aglycone is (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one. Its molecular structure includes a 16-membered macrocyclic lactone core with multiple functional groups including hydroxyl groups, a spiroketal system, and a lactone ring.

The compound can be uniquely identified by its Standard InChIKey OHOQCCGOWLRCOH-BWHVHRGVSA-N, which serves as a machine-readable representation of its chemical structure. The multifunctional nature of this compound, with its hydroxyl groups, lactone ring, and spiroketal system, contributes to its biological activity and role in avermectin biosynthesis.

Biosynthesis of Avermectin B2a Aglycone

Avermectin B2a aglycone plays a crucial intermediate role in the biosynthetic pathway of avermectins, which are produced by the soil bacterium Streptomyces avermitilis (now reclassified as Streptomyces avermectinius).

Biosynthetic Origin and Pathway

The biosynthesis of avermectins, including the aglycone form, originates from a complex polyketide biosynthetic pathway involving a cluster of genes that has been sequenced in S. avermitilis . This gene cluster encodes for all the enzymes necessary for the various steps in avermectin synthesis, beginning with the formation of the avermectin aglycone structure .

The initial stage of avermectin biosynthesis involves the formation of what is designated as the "initial aglycone," considered to extend until the formation of 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone . This process is followed by the middle stage which involves post-polyketide modifications from various enzymes, and finally concludes with glycosylation to form complete avermectin molecules .

Enzyme Systems and Gene Regulation

Four open reading frames (ORFs) - aveA1, aveA2, aveA3, and aveA4 - encode multifunctional polyketide synthases that constitute the avermectin polyketide synthetase complex . These enzymes generate twelve enzymatic activity modules required for polyketide chain elongation in the biosynthetic pathway .

The polyketide synthase complex activity requires four proteins (AVES 1, AVES 2, AVES 3, and AVES 4) for the synthesis of the initial avermectin aglycone . These enzymes demonstrate a strong similarity to type I polyketide synthases and use either isobutyryl CoA or 2-methylbutyryl CoA as a substrate, followed by the addition of seven acetate units and five propionate units to produce the avermectin "A" or "B" series, respectively .

Table 2: Key Enzymes Involved in Avermectin Aglycone Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| AVES 1-4 | aveA1-4 | Polyketide synthase complex for initial aglycone formation |

| AveE | aveE | Cytochrome P450 monooxygenase; catalyzes furan ring formation between C6 and C8 |

| AveF | aveF | Keto reductase; reduces keto group on C5 to hydroxyl group |

| AveC | aveC | Determines whether avermectin series "A" or "B" is produced |

| AveD | aveD | Methyltransferase; determines whether series 1 or 2 is produced |

Formation Process and Pathway Steps

The synthesis of avermectin proceeds through three distinct steps :

-

Formation of an aglycone

-

Modification of the aglycone to form aglycone avermectin

-

Glycosylation of the aglycone avermectin with a derivative of oleandrose

Specifically, in studies with 14C-labeled avermectin compounds prepared from [1-14C]acetate fed to Streptomyces avermitilis strain MA5502, researchers have isolated two furan ring-free aglycones - 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a - from the fermentation broth of a blocked mutant . These compounds, along with a semisynthetic compound, 5-keto avermectin B2a aglycone, have been established as intermediates in the avermectin biosynthetic pathway immediately preceding avermectin aglycones .

Structural Variations and Derivatives

Avermectin B2a aglycone belongs to a family of related compounds with varying structural features. Understanding these relationships provides insight into the biosynthetic pathway and structure-activity relationships.

Relationship to Other Avermectin Forms

Research on mutant strains affecting furan ring formation at C-6 to C-8a in avermectins has revealed several structurally related compounds . For example, mutant K2057 derived from a selective producer K2038 (which produces the most effective components B1a and B2a) produced seven different 6,8a-seco-6,8a-deoxy derivatives of avermectins that were structurally different from those of previously studied mutants .

Among these derivatives are compounds such as 6,8a-seco-6,8a-deoxyavermectin B2a, 6,8a-seco-6,8a-deoxyavermectin B1a, and 4'-deoleandrosyl-6,8a-seco-6,8a-deoxy-5-oxoavermectin B2a . These compounds lack the furan ring typically formed from C-6, C-7, C-8 to C-8a that is present in fully formed avermectins .

Structural Modifications and Their Significance

The absence or presence of specific structural features in Avermectin B2a aglycone and its derivatives directly impacts biological activity. Research has demonstrated that the hydroxyl group at the C5 position and the disaccharide moiety are essential for the potency of avermectins . The structural modifications that occur during biosynthesis, such as the formation of the furan ring and methylation, are crucial for developing the macrocyclic lactone structure that contributes to the compound's antiparasitic properties .

Biological Significance and Applications

The importance of Avermectin B2a aglycone extends beyond its role as an intermediate in biosynthesis to its significance in understanding the mechanisms of action of avermectin derivatives.

Role in Antiparasitic Activities

Avermectins, derived from precursors like Avermectin B2a aglycone, are known for their potent anthelmintic and insecticidal properties. The hydrogenated product of avermectin B1, known as 22,23-dihydroavermectin B1 (ivermectin), is widely used as an important anthelmintic in veterinary medicine and for controlling various parasitic diseases in humans, including onchocerciasis, lymphatic filariasis, strongyloidiasis, mites, and scabies .

Mechanism of Action

The antiparasitic activity of avermectin derivatives involves the interaction with glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to increased chloride ion permeability, hyperpolarization, and paralysis of the target organism . Experiments have shown that avermectin can induce the opening of multi-transmitter-gated chloride channels even at subpicomolar concentrations, demonstrating its high potency .

Research Developments and Future Directions

Research on Avermectin B2a aglycone and related compounds continues to advance our understanding of their biosynthesis, structural variations, and potential applications.

Recent Findings in Biosynthesis Research

Studies on mutant strains of S. avermitilis have provided valuable insights into the biosynthetic pathway of avermectins. For instance, research on mutant K2057 affecting furan ring formation has revealed that in the absence of furan ring-forming activity, an aglycone in 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycones is reduced to form 6,8a-seco-6,8a-deoxyavermectin aglycones . These aglycones are then glycosylated at the C-13 OH position and potentially undergo a second glycosylation at the C-4' OH position to form various avermectin derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume